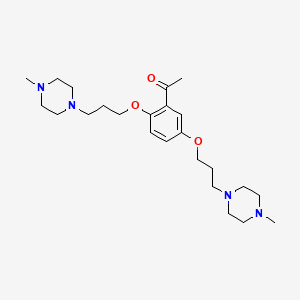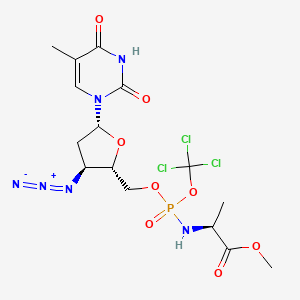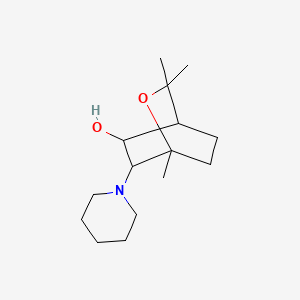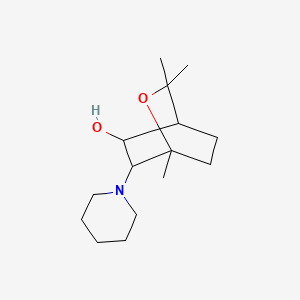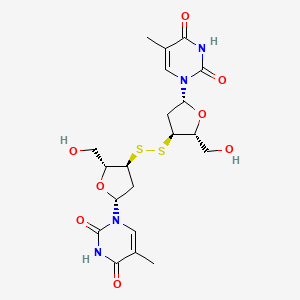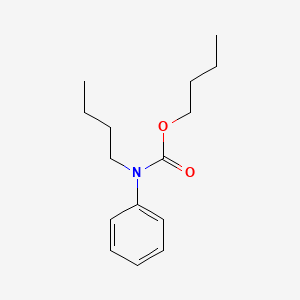
Butyl butyl(phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl butyl(phenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. The structure of this compound consists of a carbamate group attached to a phenyl ring and two butyl groups. This compound is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl butyl(phenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired carbamate product . Another method involves the use of carbamoyl chlorides, which react with butanol to form the carbamate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl butyl(phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and phenyl derivatives. These products have diverse applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Butyl butyl(phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a drug candidate.
Industry: this compound is used in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of butyl butyl(phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of the target enzyme, affecting various biochemical pathways . The phenyl ring and butyl groups contribute to the compound’s stability and ability to permeate cell membranes, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to butyl butyl(phenyl)carbamate.
Phenyl carbamate: Another carbamate derivative with applications in organic synthesis.
N-Boc protected amines: Widely used in peptide synthesis and share similar protecting group properties.
Uniqueness
This compound stands out due to its unique combination of stability, reactivity, and versatility. The presence of both butyl groups and a phenyl ring provides distinct chemical properties that make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets highlights its potential in scientific research and industrial applications .
Properties
CAS No. |
7249-59-4 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
butyl N-butyl-N-phenylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-3-5-12-16(14-10-8-7-9-11-14)15(17)18-13-6-4-2/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
ACGUMJCTUKRBQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


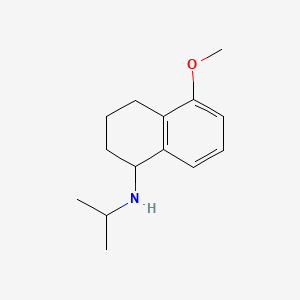

![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
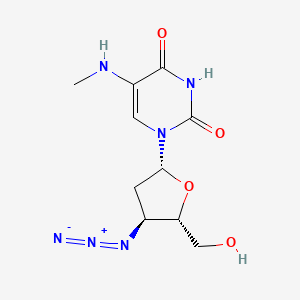
![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)
